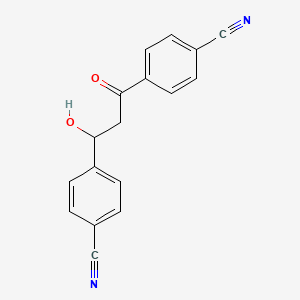
Dimethyl 5-hydroxy-6-propylpyridine-3,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 5-hydroxy-6-propylpyridine-3,4-dicarboxylate is a chemical compound known for its unique structure and properties It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-hydroxy-6-propylpyridine-3,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the esterification of 5-hydroxy-6-propylpyridine-3,4-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 5-hydroxy-6-propylpyridine-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: 5-oxo-6-propylpyridine-3,4-dicarboxylate.
Reduction: Dimethyl 5-hydroxy-6-propylpyridine-3,4-dimethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl 5-hydroxy-6-propylpyridine-3,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Dimethyl 5-hydroxy-6-propylpyridine-3,4-dicarboxylate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 4,4’-biphenyldicarboxylate: Another ester derivative with similar structural features but different biological activity.
Diethyl 2,6-dimethyl-4-(4-substituted phenyl)-1,4-dihydropyridine-3,5-dicarboxylates: Compounds with similar core structures but varying substituents that affect their properties.
Uniqueness
Dimethyl 5-hydroxy-6-propylpyridine-3,4-dicarboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its hydroxyl and ester groups provide versatile sites for further chemical modifications, making it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
59300-72-0 |
|---|---|
Formule moléculaire |
C12H15NO5 |
Poids moléculaire |
253.25 g/mol |
Nom IUPAC |
dimethyl 5-hydroxy-6-propylpyridine-3,4-dicarboxylate |
InChI |
InChI=1S/C12H15NO5/c1-4-5-8-10(14)9(12(16)18-3)7(6-13-8)11(15)17-2/h6,14H,4-5H2,1-3H3 |
Clé InChI |
GLIKQDAHVIDUKD-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC=C(C(=C1O)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




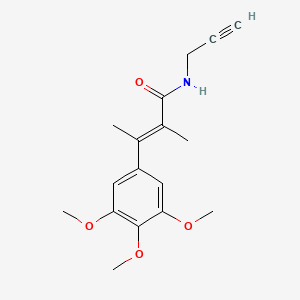
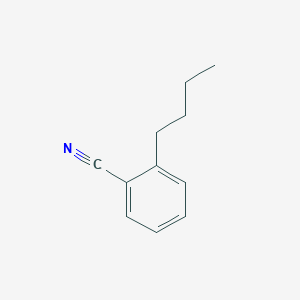
![2-Methoxy-3-[(1R)-3-oxo-1-phenylbutyl]-4H-1-benzopyran-4-one](/img/structure/B14615028.png)
![2-[(E)-tert-Butyldiazenyl]-4-methylpentan-2-yl methyl carbonate](/img/structure/B14615034.png)
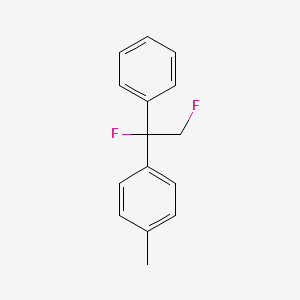
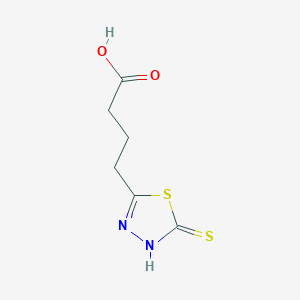
![2-[3-(Dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B14615061.png)
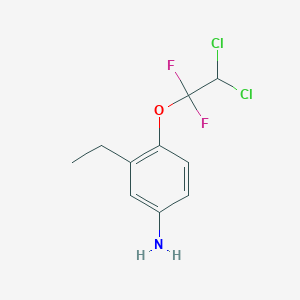
![Propane, 1,1',1''-[methylidynetris(thio)]tris-](/img/structure/B14615089.png)

![Diethyl [chloro(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14615098.png)
